

Spectroscopic Analysis of 4-tert-butylstyrene: A Technical Guide

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Compound of Interest

Compound Name: 4-tert-Butylstyrene

Cat. No.: B155148

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This guide provides a comprehensive overview of the spectroscopic data for **4-tert-butylstyrene** (also known as p-tert-butylstyrene), a versatile monomer used in the synthesis of polymers and as a chemical intermediate.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary

The spectroscopic data provides detailed information about the molecular structure of **4-tert-butylstyrene** (C₁₂H₁₆, Molar Mass: 160.26 g/mol).^[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35	d	2H	Ar-H
7.29	d	2H	Ar-H
6.69	dd	1H	-CH=CH ₂
5.69	d	1H	-CH=CH ₂ (trans)
5.19	d	1H	-CH=CH ₂ (cis)
1.31	s	9H	-C(CH ₃) ₃

Data sourced from supporting information provided by The Royal Society of Chemistry.[3]

¹³C NMR (Carbon-13 NMR) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

Chemical Shift (δ) ppm	Assignment
150.1	Ar-C-C(CH ₃) ₃
136.8	Ar-C-CH=CH ₂
134.8	-CH=CH ₂
125.8	Ar-CH
125.4	Ar-CH
112.5	-CH=CH ₂
34.6	-C(CH ₃) ₃
31.3	-C(CH ₃) ₃

Data sourced from supporting information provided by The Royal Society of Chemistry.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Technique: Attenuated Total Reflectance (ATR) or Neat Film

Wavenumber (cm ⁻¹)	Description of Vibration
~3080	=C-H Stretch (vinyl)
~2960	-C-H Stretch (aliphatic, tert-butyl)
~1630	C=C Stretch (vinyl)
~1510	C=C Stretch (aromatic ring)
~990, ~905	=C-H Bend (vinyl out-of-plane)
~830	C-H Bend (p-disubstituted aromatic)

This is a representative summary based on typical values for the functional groups present. Specific peak values can be found in various spectral databases.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

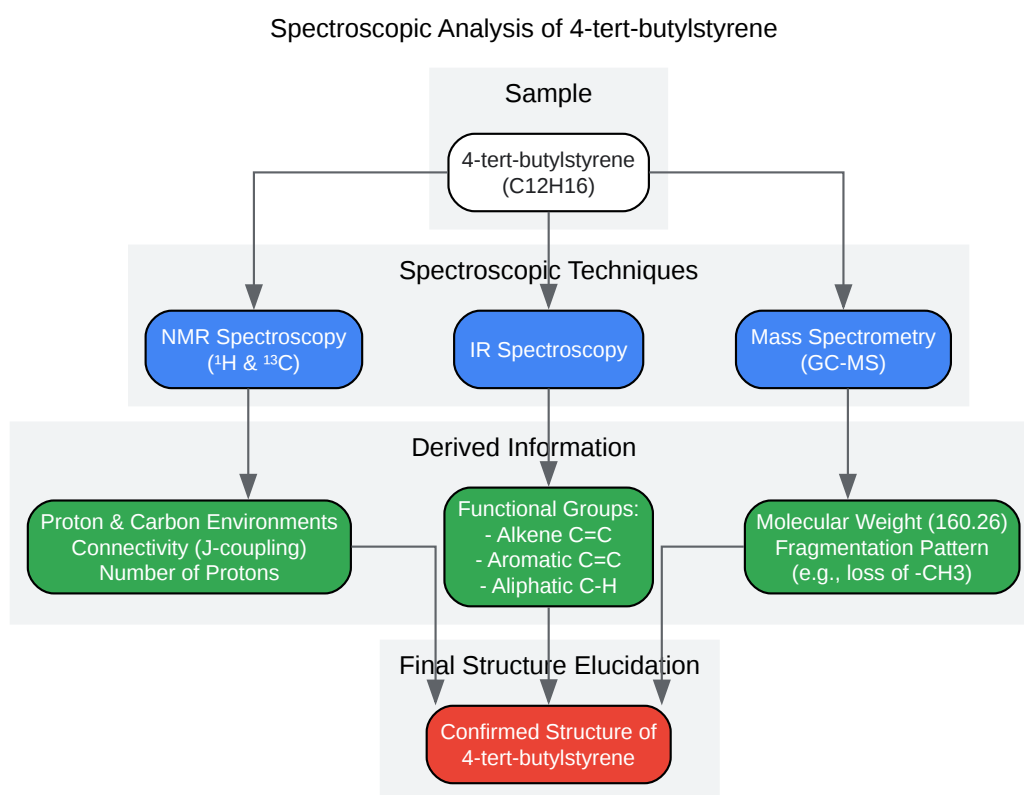
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Ionization Energy: 70 eV[\[4\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
160	32.5%	[M] ⁺ (Molecular Ion)
145	100%	[M - CH ₃] ⁺ (Base Peak)
117	22.9%	[M - C ₃ H ₇] ⁺
105	12.4%	[C ₈ H ₉] ⁺

Data sourced from PubChem, originally from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of obtaining structural information for **4-tert-butylstyrene** using different spectroscopic techniques.



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Caption: Workflow for the structural elucidation of **4-tert-butylstyrene**.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited.

NMR Sample Preparation and Acquisition

This protocol is suitable for acquiring high-resolution ^1H and ^{13}C NMR spectra of small organic molecules like **4-tert-butylstyrene**.

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-25 mg of **4-tert-butylstyrene**.^[7] For ^{13}C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance and sensitivity of the ^{13}C nucleus.^{[8][9]}
 - Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) is a common choice for nonpolar organic compounds.^{[7][10]}
 - Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.^[7]
 - Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.^[10] TMS provides a sharp signal at 0 ppm that does not typically overlap with signals from organic compounds.
 - Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. Solid particles can degrade the magnetic field homogeneity, leading to broadened spectral lines.
 - Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.^[7]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field over time.^[7]

- Shimming: The magnetic field is homogenized, either manually or automatically, to maximize spectral resolution and achieve narrow, symmetrical peak shapes.[7]
- Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to optimize the efficiency of radio-frequency pulse transmission and signal reception.[7]
- Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and begin data collection.[7] For ^{13}C spectra, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[9]

IR Spectrum Acquisition (Neat Liquid Film)

This protocol is used for obtaining the IR spectrum of a pure liquid sample. **4-tert-butylstyrene** is a liquid at room temperature.[4]

- Sample Preparation:
 - Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator.[11] These plates are transparent to infrared radiation.
 - If necessary, clean the plates with a dry, volatile solvent like acetone and allow them to dry completely.[11]
 - Using a Pasteur pipette, place one or two drops of neat **4-tert-butylstyrene** onto the face of one salt plate.[11][12]
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[13]
- Data Acquisition:
 - Mount the "sandwich" plates onto the sample holder in the IR spectrometer.[13]
 - First, run a background spectrum with no sample in the beam path. This is done to subtract the absorbance from atmospheric CO_2 and water vapor.

- Place the sample holder with the prepared plates into the instrument's sample beam.
- Acquire the IR spectrum of the sample. The instrument measures the amount of infrared light absorbed by the sample at each wavenumber.[\[14\]](#)
- After the measurement, clean the salt plates thoroughly with a suitable solvent and return them to the desiccator to prevent damage from atmospheric moisture.[\[11\]](#)

Mass Spectrum Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry is the standard method for analyzing volatile organic compounds (VOCs) like **4-tert-butylstyrene**.[\[15\]](#)[\[16\]](#)

- Sample Preparation:
 - Prepare a dilute solution of **4-tert-butylstyrene** in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be low, typically in the parts-per-million (ppm) range.
- Data Acquisition:
 - Injection: A small volume (typically 1 μL) of the prepared solution is injected into the gas chromatograph. The high temperature of the injection port volatilizes the sample.
 - Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase. For a pure sample of **4-tert-butylstyrene**, this step ensures it enters the mass spectrometer without impurities.
 - Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, a high-energy electron beam (typically 70 eV) bombards the molecules, causing them to ionize and fragment in a reproducible manner.[\[4\]](#)
 - Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .^[17]

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